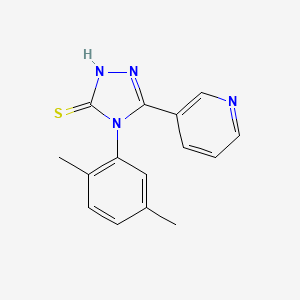
4-(2,5-dimethylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-dimethylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol, also known as DMTT, is a chemical compound with potential applications in scientific research. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. DMTT is a thiol derivative of 1,2,4-triazole, which makes it a promising candidate for further investigation in various fields of research.
作用机制
The exact mechanism of action of 4-(2,5-dimethylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is not yet fully understood. However, it has been proposed that the thiol group in this compound may be responsible for its antimicrobial and antifungal activities. The thiol group is known to be reactive towards various cellular components, including proteins and enzymes, which may lead to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro. For example, this compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. Additionally, this compound has been shown to exhibit antioxidant and anti-inflammatory activities, which may have potential applications in the treatment of various diseases, including cancer and autoimmune disorders.
实验室实验的优点和局限性
One of the main advantages of using 4-(2,5-dimethylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol in laboratory experiments is its potent antimicrobial and antifungal activities. This makes it a valuable tool for investigating the mechanisms of action of various microorganisms and for developing new antimicrobial and antifungal agents. However, one limitation of using this compound in laboratory experiments is its potential toxicity towards mammalian cells. Further studies are needed to determine the safe concentration range of this compound for use in laboratory experiments.
未来方向
There are several future directions for research on 4-(2,5-dimethylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol. One potential area of research is in the development of new antimicrobial and antifungal agents based on the structure of this compound. Another potential area of research is in the investigation of the antioxidant and anti-inflammatory activities of this compound, which may have potential applications in the treatment of various diseases. Additionally, further studies are needed to determine the safe concentration range of this compound for use in laboratory experiments and to investigate its potential toxicity towards mammalian cells.
合成方法
The synthesis of 4-(2,5-dimethylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol can be achieved through a multi-step process. The first step involves the reaction of 2,5-dimethylphenyl hydrazine with ethyl acetoacetate to form 4-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid ethyl ester. This intermediate compound is then reacted with thiosemicarbazide to form 4-(2,5-dimethylphenyl)-5-(1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol, which is further oxidized to obtain the final product, this compound.
科学研究应用
4-(2,5-dimethylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol has been investigated for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of medicinal chemistry. This compound has been shown to exhibit potent antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents.
属性
IUPAC Name |
4-(2,5-dimethylphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c1-10-5-6-11(2)13(8-10)19-14(17-18-15(19)20)12-4-3-7-16-9-12/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUAOGNHNWERSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NNC2=S)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

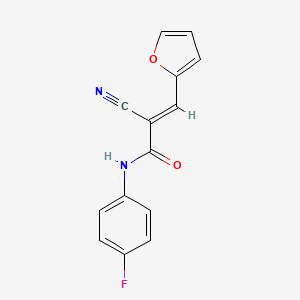
![4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5856832.png)
![1-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5856839.png)
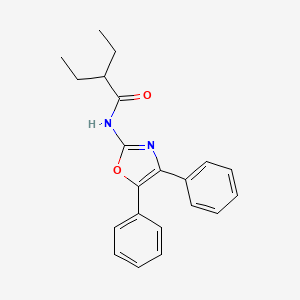
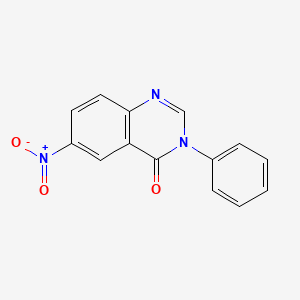
![ethyl 2-({[(3-acetylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5856864.png)
![2-isopropyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5856877.png)
![4-[3-(2-methoxyphenyl)-2-propen-1-yl]thiomorpholine](/img/structure/B5856883.png)
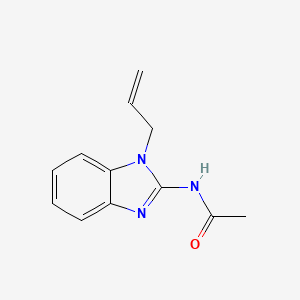
![3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5856895.png)
![1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime](/img/structure/B5856898.png)
![N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine](/img/structure/B5856915.png)

![ethyl 2-[(trichloroacetyl)amino]benzoate](/img/structure/B5856924.png)